molecular formula C10H10O3S B1312976 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid CAS No. 886505-51-7

5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid

Cat. No. B1312976
M. Wt: 210.25 g/mol
InChI Key: KQYYVOWGEQQGGW-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid , also known by its IUPAC name 5-(3-hydroxy-3-methylbut-1-yn-1-yl)-1H-1λ³-thiophene-2-carboxylic acid , is a chemical compound with the molecular formula C₁₀H₁₁O₃S and a molecular weight of 211.26 g/mol . It belongs to the class of thiophene derivatives and contains a carboxylic acid functional group.

Scientific Research Applications

Mass Spectrometry and Structural Analysis

The mass spectra of substituted thiophene-2-carboxylic acids, including 5-substituted variants, reveal distinct fragmentation patterns useful for structural analysis. These patterns are influenced by substitutions at various positions on the thiophene ring, demonstrating the potential of mass spectrometry in elucidating the structural details of thiophene derivatives, including those similar to 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid (Fisichella et al., 1982).

Synthetic Routes and Chemical Transformations

Research on methyl 3-hydroxythiophene-2-carboxylate shows new synthetic routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, providing a foundation for synthesizing derivatives of 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid for various applications (Corral & Lissavetzky, 1984).

Electropolymerization and Electrochromic Properties

A study on the electropolymerization and electrochromic performances of tetrathiafulvalene–thiophene assemblies showcases the potential of thiophene derivatives in developing materials with rapid polymer formation and significant color change capabilities. These findings could be extended to derivatives like 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid for applications in smart windows and displays (Li et al., 2020).

Anti-inflammatory and Anticancer Activities

Compounds isolated from Echinops species, including thiophene derivatives, have demonstrated significant anti-inflammatory and anticancer activities. This suggests the potential for thiophene derivatives, such as 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid, in the development of novel therapeutic agents (Chang et al., 2015).

Novel Immunomodulatory Compounds

The synthesis and immunosuppressive activity of novel butenamides derived from thiophene carboxylic acids, including structures similar to 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid, underscore the potential of thiophene derivatives in creating new immunomodulatory drugs (Axton et al., 1992).

Safety And Hazards

  • Safety Data Sheet (SDS) : The SDS provides information on handling, storage, and safety precautions. You can find the SDS for this compound here .

properties

IUPAC Name

5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-10(2,13)6-5-7-3-4-8(14-7)9(11)12/h3-4,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYYVOWGEQQGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428364
Record name 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid

CAS RN

886505-51-7
Record name 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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